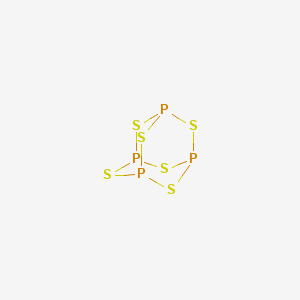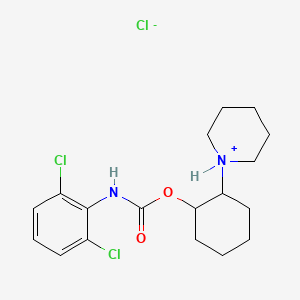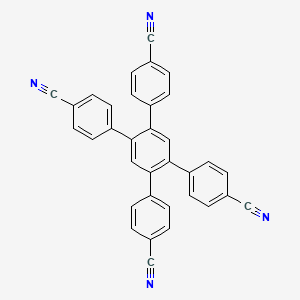
Silaid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silaid is a chemical compound with the molecular formula C17H21ClO2Si . It is known for its unique properties and applications in various fields, including agriculture and horticulture. This compound has been studied for its role in facilitating mechanical harvesting of fruits, particularly sour cherries .
Preparation Methods
The preparation of Silaid involves several synthetic routes and reaction conditions. One common method includes the use of tetraethyl orthosilicate (TEOS) as a precursor. The synthesis process typically involves the following steps:
Hydrolysis and Condensation: TEOS is hydrolyzed in the presence of water and an acid catalyst to form silicic acid. This is followed by condensation reactions to form a silica network.
Functionalization: The silica network is then functionalized with organic groups to form the desired compound, this compound.
Industrial production methods for this compound often involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Silaid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silaid has a wide range of scientific research applications, including:
Environmental Remediation: This compound has been used in environmental applications, such as wastewater purification and soil remediation.
Industrial Applications: This compound is used in the production of silica-based materials, which have applications in various industries, including electronics and construction.
Mechanism of Action
The mechanism of action of Silaid involves its interaction with specific molecular targets and pathways. In agricultural applications, this compound works by reducing the fruit removal force, which facilitates mechanical harvesting. This is achieved through its interaction with the plant’s cellular structures, leading to changes in the mechanical properties of the fruit .
In biomedical applications, this compound-based nanoparticles interact with cellular membranes and intracellular targets to deliver therapeutic agents effectively. The nanoparticles can be functionalized to target specific cells or tissues, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
Silaid can be compared with other similar compounds, such as tetraethyl orthosilicate (TEOS) and silica nanoparticles . While TEOS is a common precursor in the synthesis of silica-based compounds, this compound offers unique advantages in terms of its functionalization and applications .
Similar compounds include:
Tetraethyl Orthosilicate (TEOS): Used as a precursor in the synthesis of silica-based materials.
Silica Nanoparticles: Widely used in biomedical and environmental applications due to their high surface area and biocompatibility.
This compound’s uniqueness lies in its specific functionalization, which allows for targeted applications in agriculture and biomedicine.
Properties
CAS No. |
41289-08-1 |
|---|---|
Molecular Formula |
C17H21ClO2Si |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-chloroethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C17H21ClO2Si/c1-21(13-12-18,19-14-16-8-4-2-5-9-16)20-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
HGOBZGOWIVLKDF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


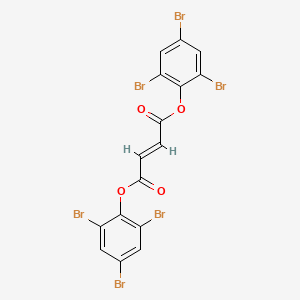
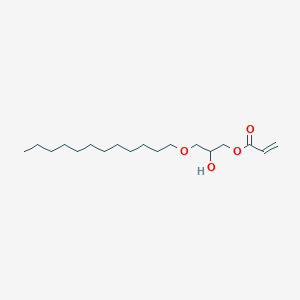
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
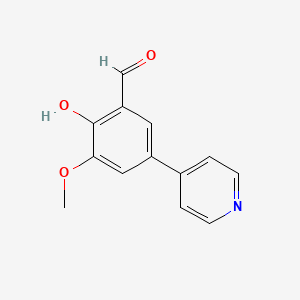
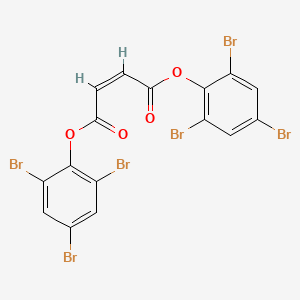
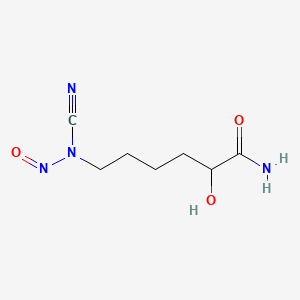
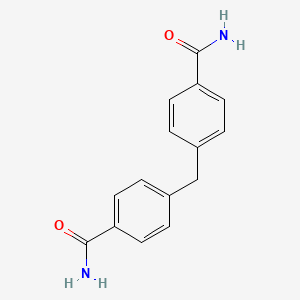
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)


